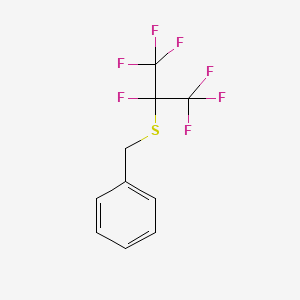

Benzyl perfluoroisopropyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanylmethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F7S/c11-8(9(12,13)14,10(15,16)17)18-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADJGHBRXPUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Perfluoroisopropyl Sulfide and Analogous Structures

Direct Carbon-Sulfur Bond Formation Strategies

The direct formation of a carbon-sulfur bond is a primary approach for synthesizing benzyl (B1604629) perfluoroisopropyl sulfide (B99878). This can be achieved through nucleophilic, electrophilic, and radical pathways.

Nucleophilic Thiolation Approaches Utilizing Perfluoroisopropyl Anion Precursors

Nucleophilic thiolation methods are a cornerstone in the synthesis of perfluoroalkyl sulfides. These approaches typically involve the generation of a perfluoroisopropylthiolate anion which then reacts with a suitable electrophile, such as a benzyl halide.

A notable method for the synthesis of benzyl perfluoroisopropyl sulfide involves the use of hexafluoropropylene (HFP), a readily available industrial chemical, in combination with a fluoride (B91410) source and elemental sulfur. cas.cn In this process, HFP reacts with a fluoride anion (F⁻) to generate a perfluoroisopropyl carbanion, (CF₃)₂FC⁻. This anion then reacts with elemental sulfur (S₈) to form a perfluoroisopropylthiolate anion, (CF₃)₂CFS⁻. This thiolate subsequently undergoes a nucleophilic substitution reaction with a benzyl halide to yield the desired benzyl perfluoroisopropyl sulfide. cas.cn

The choice of fluoride source is critical to the success of this reaction. Studies have shown that cesium fluoride (CsF) is more effective than potassium fluoride (KF), leading to higher yields of the desired product. cas.cn For instance, the reaction of benzyl bromide with HFP, S₈, and KF in DMF at 80°C for 12 hours resulted in a 41% yield of benzyl perfluoroisopropyl sulfide, while the use of CsF under the same conditions increased the yield to 56%. cas.cn The reaction is applicable to a range of benzyl halides with both electron-donating and electron-withdrawing substituents on the aromatic ring. cas.cn

Table 1: Effect of Fluoride Source on the Yield of Benzyl Perfluoroisopropyl Sulfide cas.cn

| Entry | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KF | DMF | 80 | 12 | 41 |

| 2 | CsF | DMF | 80 | 12 | 56 |

Reaction conditions: Benzyl bromide, Hexafluoropropylene (1:10), S₈, Fluoride source in DMF.

Another avenue for generating the key perfluoroisopropylthiolate anion involves the use of perfluoroisopropyl organometallic reagents. These reagents, such as perfluoroisopropyllithium or perfluoroisopropyl Grignard reagents, can be prepared from the corresponding perfluoroalkyl halides. organicchemistrydata.org While perfluoroalkyllithium reagents can be unstable, perfluoroalkyl copper reagents, generated in situ from perfluoroalkyl iodides and copper powder, have proven more useful. wikipedia.org

Once formed, these organometallic species can react with elemental sulfur to produce the perfluoroisopropylthiolate. This in-situ generated thiolate can then be reacted with various electrophiles, including benzyl halides, to form the corresponding sulfides. A streamlined one-pot synthesis of sulfinamides has been developed using organometallic reagents, a sulfur dioxide surrogate (DABSO), and nitrogen-based nucleophiles, showcasing the versatility of these intermediates. organic-chemistry.org

Electrophilic and Radical Perfluoroalkylation of Sulfur-Containing Substrates

An alternative to nucleophilic thiolation is the perfluoroalkylation of sulfur-containing starting materials, such as thiols. These methods can proceed through either electrophilic or radical mechanisms.

The reaction between perfluoroalkyl iodides and thiolates is a common method for the synthesis of perfluoroalkyl sulfides. nih.gov For example, the reaction of a thiophenol with a perfluoroalkyl iodide in the presence of a base can lead to the formation of the corresponding aryl perfluoroalkyl sulfide. chemrxiv.org The reaction conditions, including the choice of solvent and base, can be optimized to improve yields.

Aryl perfluoroalkyl sulfides can also be prepared through the reaction of thiophenols with dihalogenodifluoromethanes and other polyhalogenofluoroalkanes, followed by halogen exchange to introduce the remaining fluorine atoms. nih.gov This "halex-method" allows for the selective preparation of α,α-difluoroalkyl aryl sulfides. nih.gov

Photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds and the introduction of perfluoroalkyl groups. nih.gov Light-mediated strategies offer mild reaction conditions and can often tolerate a wider range of functional groups compared to traditional methods.

One such approach involves the use of 4-pyridyl perfluoroalkyl sulfides as practical nucleophilic perfluoroalkylation reagents. These reagents can be synthesized from commercially available pyridine-4-thiol (B7777008) and perfluoroalkyl halides under basic conditions with LED irradiation. chemrxiv.org In the presence of a diboron (B99234) compound and a base, these reagents efficiently transfer the perfluoroalkyl group to a variety of electrophiles. chemrxiv.org

Another light-mediated strategy utilizes α-(perfluoroalkylsulfonyl)propiophenones as photocleavable reagents for the perfluoroalkylation of electron-rich aromatics under metal-free and redox-neutral conditions. nih.gov These bench-stable reagents offer a green and highly diversifiable approach to late-stage perfluoroalkylation. nih.gov

Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides

A noteworthy advancement in the synthesis of benzylic thioethers involves an iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides. organic-chemistry.orgnih.govnih.gov This method is particularly significant as it proceeds without the need for a terminal reductant or photoredox conditions, which are often required in cross-electrophile couplings. organic-chemistry.orgnih.govacs.org The reaction demonstrates broad substrate scope and effectively circumvents common side reactions such as β-hydride elimination. nih.govacs.org

The reaction is typically carried out using an iron catalyst, such as iron(III) bromide or iron pentacarbonyl, and couples a benzyl halide with a disulfide to form the corresponding thioether. acs.orgchemrxiv.org This process is advantageous as it avoids the use of harsh reagents and prevents undesired elimination pathways. nih.gov The versatility of this iron-catalyzed system has been demonstrated through its application in drug synthesis, gram-scale synthesis, and bioconjugation. organic-chemistry.orgnih.govacs.org Mechanistic studies suggest a stereoablative pathway involving oxidative cleavage between the iron catalyst and the halide substrate. organic-chemistry.org

The general applicability of this method is highlighted by the successful synthesis of various thioethers. For instance, the reaction of (1-bromoethyl)benzene (B1216412) with different disulfides yields a range of products.

Table 1: Iron-Catalyzed Synthesis of Benzylic Thioethers

| Entry | Benzyl Halide | Disulfide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | (1-Bromoethyl)benzene | Diphenyl disulfide | Phenyl thioether 22 | 92 |

| 2 | (1-Bromoethyl)benzene | Di-p-tolyl disulfide | 4-Methylphenyl thioether 23 | 88 |

| 3 | (1-Bromoethyl)benzene | Bis(4-methoxyphenyl) disulfide | 4-Methoxyphenyl thioether 24 | 87 |

| 4 | (1-Bromoethyl)benzene | Bis(4-(trifluoromethyl)phenyl) disulfide | 4-(Trifluoromethyl)phenyl thioether 25 | 83 |

| 5 | (1-Bromoethyl)benzene | Bis(4-nitrophenyl) disulfide | 4-Nitrophenyl thioether 26 | 85 |

Reactions were performed on a 0.5 mmol scale of bromide with 1.5 equiv of disulfide and 10 mol % of Fe(CO)5 in pinacolone (B1678379) (1.0 mL) for 24 h at 107 °C. All yields are isolated yields. nih.gov

Exploration of Other Transition Metal Systems (e.g., Copper) in Fluorinated Sulfide Formation

Copper-catalyzed reactions represent another important avenue for the synthesis of fluorinated sulfides. Copper catalysis is well-established for the formation of C-S bonds and has been adapted for the synthesis of various sulfur-containing compounds. nih.govnih.gov These methods often exhibit mild reaction conditions and good functional group tolerance. nih.gov

For example, copper(II)-catalyzed direct sulfonylation of C(sp²)–H bonds with sodium sulfinates provides an efficient route to aryl sulfones. acs.org While not a direct synthesis of sulfides, this methodology highlights the utility of copper in activating C-H bonds for C-S bond formation. Additionally, copper-catalyzed methods have been developed for the synthesis of masked (hetero)aryl sulfinates, which can be further functionalized. acs.org An efficient and mild copper-catalyzed method for constructing C-S bonds using Na2S2O3 as a sulfurating reagent has also been reported, proceeding in water at room temperature. nih.gov

Indirect Synthetic Pathways Involving Perfluoroisopropyl Moieties

Indirect methods, which involve the pre-synthesis of a perfluoroisopropyl-containing building block followed by its reaction to form the target sulfide, offer alternative strategies.

Derivatization of Perfluoroalkyl Sulfenyl Halides

Perfluoroalkyl sulfenyl halides are valuable reagents for introducing perfluoroalkylthio groups into organic molecules. The synthesis of benzyl perfluoroisopropyl sulfide can be envisioned through the reaction of a suitable benzyl nucleophile with a perfluoroisopropyl sulfenyl halide. While direct examples for the perfluoroisopropyl derivative are not detailed in the provided context, the general reactivity of fluoroalkanesulfenyl halides with hydrocarbons has been studied. cas.cn

Synthetic Routes via Fluoroketenes and Perfluoroacylketenes

An intriguing and complex synthetic route involves the use of fluoroketenes and perfluoroacylketenes. The dimer of hexafluorothioacetone (B74735) and a perfluorovinyl sulfide have been prepared from hexafluoropropene (B89477) and sulfur. acs.org This perfluorovinyl sulfide is a key intermediate that can be converted to a vinyl ketone and subsequently to a perfluoroacylketene containing a perfluoroisopropyl sulfide group. acs.org This acylketene undergoes various reactions, including Diels-Alder additions and electrophilic substitutions, demonstrating its potential as a versatile building block for more complex fluorinated structures. acs.org

Green Chemistry and Sustainable Synthesis Considerations for Fluorinated Organosulfides

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including fluorinated organosulfides. This involves the use of less hazardous reagents, minimizing waste, and improving atom economy. dovepress.com

Recent developments have focused on creating safer and more environmentally friendly methods for synthesizing sulfonyl fluorides, which are related to the target sulfides. osaka-u.ac.jpeurekalert.orgsciencedaily.com For instance, a method has been developed to convert thiols and disulfides into sulfonyl fluorides using a specific reagent (SHC5®) and potassium fluoride, which produces only non-toxic salt byproducts. osaka-u.ac.jpeurekalert.org While this produces sulfonyl fluorides rather than sulfides, the underlying principle of using less toxic and more readily available starting materials is a key aspect of green chemistry that is applicable to the synthesis of all organosulfur compounds. osaka-u.ac.jpeurekalert.orgsciencedaily.com

The use of abundant and low-toxicity metals like iron in catalysis is also a step towards more sustainable synthesis. organic-chemistry.org Furthermore, developing reactions that can be performed in environmentally benign solvents, such as water, is a significant goal. nih.gov The long-term sustainability of organofluorine chemistry also depends on the responsible use of fluorine resources, as the primary source, fluorspar, is finite. rsc.org

Development of Phase-Transfer Catalysis and Aqueous Medium Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgresearchgate.net This methodology is particularly advantageous for the synthesis of sulfides, as it can enhance reaction rates, improve yields, and allow for the use of environmentally benign solvents like water. crdeepjournal.orgnitrkl.ac.in

The fundamental principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which facilitates the transfer of a reactive anion from the aqueous phase to the organic phase where the organic substrate is dissolved. crdeepjournal.orgnitrkl.ac.in This transfer enables the reaction to proceed at the interface or within the organic phase. The catalyst cation forms an ion pair with the reactant anion, which is then soluble in the organic medium. nitrkl.ac.in After the reaction, the catalyst is regenerated and returns to the aqueous phase to repeat the cycle. nitrkl.ac.in

The use of PTC in an aqueous medium offers several benefits. It can eliminate the need for expensive, and often hazardous, organic solvents, aligning with the principles of green chemistry. researchgate.net Furthermore, reactions can often be performed under milder conditions with increased safety. researchgate.net The selection of the phase-transfer catalyst is crucial and depends on factors such as its activity, stability under the reaction conditions, and ease of separation. nitrkl.ac.in Commonly used phase-transfer catalysts include tetra-n-butylphosphonium bromide and various quaternary ammonium salts. crdeepjournal.orgnitrkl.ac.in

A study on the synthesis of dibenzyl sulfide and benzyl mercaptan from benzyl chloride and hydrogen sulfide-rich aqueous solutions utilized tetrabutylphosphonium (B1682233) bromide (TBPB) as a phase-transfer catalyst in a liquid-liquid system. nitrkl.ac.in This highlights the applicability of PTC for forming carbon-sulfur bonds, a key step in the synthesis of benzyl perfluoroisopropyl sulfide.

Table 1: Commonly Used Phase-Transfer Catalysts

| Catalyst Type | Examples | Key Features |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetramethylammonium salts | Effective, widely available. crdeepjournal.orggoogle.com |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | Often more thermally stable than ammonium salts. crdeepjournal.orgnitrkl.ac.in |

| Crown Ethers | 18-Crown-6 | Form stable complexes with alkali metal cations. nitrkl.ac.in |

| Cryptands | [2.2.2]Cryptand | Encapsulate metal cations, enhancing reactivity. nitrkl.ac.in |

| Polyethylene Glycols (PEGs) | PEG-400 | Inexpensive, low toxicity, and can act as both solvent and catalyst. frontiersin.org |

Application of Flow Chemistry and Microreactor Technology for Enhanced Efficiency

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, has gained significant traction for the synthesis of fine chemicals and pharmaceuticals. amt.ukacs.org This technology, often coupled with microreactors, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and scalability. amt.ukbeilstein-journals.org

Microreactors are small, continuous-flow devices with internal dimensions in the sub-millimeter range. rsc.orgresearchgate.net Their high surface-area-to-volume ratio allows for rapid heating and cooling, enabling reactions to be conducted at temperatures and pressures that would be hazardous in traditional batch setups. nih.gov This precise temperature control is particularly beneficial for highly exothermic or fast reactions. amt.uk

The application of flow chemistry is especially relevant for organofluorine chemistry. nih.gov The synthesis of perfluoroalkyl compounds, for instance, can be significantly improved using flow microreactors. nih.gov These systems allow for the effective generation and in-situ trapping of highly reactive intermediates like perfluoroalkyllithiums at much higher temperatures than are feasible in batch reactors. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Sulfide Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature gradients. | Precise control over temperature, pressure, and residence time. amt.uk |

| Safety | Higher risk with hazardous reagents and exotherms. | Improved safety due to small reaction volumes and better heat dissipation. amt.ukacs.org |

| Scalability | Can be challenging, often requires re-optimization. | More straightforward scalability by running the system for longer. researchgate.net |

| Efficiency | Can be lower due to slower heat and mass transfer. | Enhanced efficiency due to superior heat and mass transfer. amt.ukbeilstein-journals.org |

| Reaction Time | Often longer reaction times. | Significantly shorter reaction times are often achievable. nih.gov |

The synthesis of benzyl perfluoroisopropyl sulfide and its analogs can greatly benefit from these advanced methodologies. Phase-transfer catalysis in aqueous media provides a greener and more efficient route, while flow chemistry and microreactor technology offer unparalleled control and efficiency, paving the way for safer and more scalable production of these important fluorinated compounds.

Mechanistic Investigations and Reactivity Profiles of Benzyl Perfluoroisopropyl Sulfide Derivatives

Elucidation of Reaction Mechanisms in Carbon-Sulfur Bond Formation and Cleavage

The formation and cleavage of the carbon-sulfur (C-S) bond are central to the chemistry of benzyl (B1604629) perfluoroisopropyl sulfide (B99878) derivatives. Understanding the underlying mechanisms is crucial for their synthesis and for predicting their behavior in various chemical transformations.

Studies on Nucleophilic Substitution Pathways at the Benzylic and Sulfur Centers

The synthesis of benzyl perfluoroisopropyl sulfide and its analogues can be achieved through the nucleophilic substitution reaction between a benzyl halide and a source of the heptafluoroisopropylthiolate anion ((CF₃)₂CFS⁻). cas.cn This reaction proceeds via a nucleophilic attack of the thiolate on the benzylic carbon, displacing the halide. The general mechanism for this S-alkylation is consistent with an SN2 pathway for primary benzyl halides. epa.gov The reaction of benzyl halides with the (CF₃)₂CFS⁻ anion, generated in situ from hexafluoropropene (B89477) (HFP), elemental sulfur (S₈), and a fluoride (B91410) source like cesium fluoride (CsF), provides the desired benzyl heptafluoroisopropyl (B10858302) sulfides in good yields. cas.cn

The reactivity of these systems also presents the possibility of nucleophilic attack at the sulfur atom, especially in derivatives where the sulfur is further oxidized. However, in the case of the sulfide, the primary site of nucleophilic attack by external nucleophiles is the electrophilic benzylic carbon. The sulfur atom in sulfides is generally nucleophilic itself and can be alkylated to form sulfonium (B1226848) salts. slideshare.netepa.gov

A competing reaction in the synthesis of benzyl heptafluoroisopropyl sulfide from benzyl bromide involves the in-situ generated bromide ion acting as a nucleophile, which can react with hexafluoropropene. cas.cn This highlights the complex interplay of nucleophiles and electrophiles present in the reaction mixture.

Table 1: Synthesis of Benzyl Heptafluoroisopropyl Sulfides via Nucleophilic Substitution cas.cn

| Benzyl Halide Substrate | Product | Yield (%) |

| 4-Phenylbenzyl bromide | 4-Phenylbenzyl heptafluoroisopropyl sulfide | >99 |

| Benzyl bromide | Benzyl heptafluoroisopropyl sulfide | 95 |

| 4-Methoxybenzyl chloride | 4-Methoxybenzyl heptafluoroisopropyl sulfide | 92 |

| 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl heptafluoroisopropyl sulfide | 96 |

Analysis of Radical Intermediates and Their Role in Reaction Progress

Radical species can play a significant role in the chemistry of benzyl perfluoroisopropyl sulfide derivatives, particularly in reactions involving initiation by light or radical initiators. The C-S bond in sulfides can undergo homolytic cleavage under certain conditions. For instance, the oxidation of the benzyl radical is a key process in the degradation of related aromatic compounds. nih.gov

The generation of perfluoroalkyl radicals from perfluoroalkyl iodides is a well-established process that can be initiated thermally, photochemically, or through the use of radical initiators. beilstein-journals.org These highly reactive perfluoroalkyl radicals can then participate in various transformations. While specific studies on the radical intermediates of benzyl perfluoroisopropyl sulfide are limited, it is plausible that under appropriate conditions, both benzyl and perfluoroisopropylthiyl radicals could be formed.

The photolysis of dibenzyl ketone derivatives is known to produce persistent benzyl radicals. rsc.org The stability and reactivity of these radicals are influenced by the substituents on the benzyl group. The presence of the electron-withdrawing perfluoroisopropylthio group would likely influence the properties of any benzylic radical intermediate.

Furthermore, alkyl sulfoxides can serve as precursors to alkyl radicals under visible light irradiation in the presence of a photocatalyst. mtu.edu This suggests that oxidation of benzyl perfluoroisopropyl sulfide to the corresponding sulfoxide (B87167) could provide a pathway to generate benzylic radicals via C-S bond cleavage. The cleavage is often regioselective, driven by the formation of the more stable radical.

Examination of Polarity Transduction and Rearrangement Processes

The concept of polarity transduction, or umpolung, involves the reversal of the normal polarity of a functional group. In the context of benzyl perfluoroisopropyl sulfide, this could involve transformations that render the typically nucleophilic sulfur atom electrophilic, or the electrophilic benzylic carbon nucleophilic. While direct examples for this specific compound are scarce, related sulfur chemistry provides insights into potential pathways. For instance, the Pummerer reaction of sulfoxides, which are oxidized forms of sulfides, involves an umpolung of the alpha-carbon.

Rearrangement reactions are also a possibility in these systems, particularly those involving the migration of the benzyl or perfluoroisopropylthio group. The Sommelet-Hauser rearrangement, for example, involves the rearrangement of certain benzyl quaternary ammonium (B1175870) salts. dalalinstitute.com While not directly applicable to the sulfide, it illustrates a type of rearrangement that benzylic systems can undergo. The benzilic acid rearrangement transforms a 1,2-diketone into a carboxylic acid through a hydroxide-mediated process involving phenyl group migration. libretexts.org Although these are not direct analogues, they point to the potential for skeletal rearrangements in appropriately functionalized derivatives of benzyl perfluoroisopropyl sulfide.

Electronic and Steric Effects of Perfluoroisopropyl and Benzyl Moieties on Reactivity

The chemical behavior of benzyl perfluoroisopropyl sulfide is profoundly influenced by the electronic and steric properties of its constituent benzyl and perfluoroisopropyl groups.

Inductive and Resonance Effects of Fluorine Substitution on Sulfur

The perfluoroisopropyl group, -CF(CF₃)₂, is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density on the sulfur atom. Consequently, the nucleophilicity of the sulfur in benzyl perfluoroisopropyl sulfide is substantially lower than that of non-fluorinated benzyl alkyl sulfides. This deactivation is a general feature of perfluoroalkyl sulfides. beilstein-journals.org

The electron-withdrawing nature of the perfluoroisopropylthio group also influences the reactivity of the benzyl moiety. An electron-withdrawing group attached to a benzyl cation is known to destabilize it, with the effect being more pronounced when the group is at the ortho or para positions. youtube.com This would suggest that SN1-type reactions at the benzylic carbon, which proceed through a carbocation intermediate, would be disfavored in benzyl perfluoroisopropyl sulfide compared to benzyl alkyl sulfides. Conversely, the electron-withdrawing group can enhance the electrophilicity of the benzylic carbon, potentially favoring SN2 reactions.

Conformational Analysis and Influence on Stereoselectivity in Syntheses

The conformational arrangement around the C(benzyl)-S bond will be a key determinant of the molecule's reactivity, particularly in stereoselective reactions. For any reaction involving a chiral center at the benzylic position or at the sulfur (in the case of the corresponding sulfoxide), the preferred conformation will likely dictate the facial selectivity of an approaching reagent. For instance, in the stereoselective benzylation of N-sulfinyl ketimines, the configuration of the new chiral centers is controlled by the stereochemistry of the sulfinyl groups in both the nucleophile and the electrophile. epa.gov This underscores the importance of steric and conformational factors in directing the stereochemical outcome of reactions.

Reactivity Towards Diverse Reagents and Substrates

The reactivity of benzyl perfluoroisopropyl sulfide is largely dictated by the strong electron-withdrawing nature of the perfluoroisopropyl group, which significantly influences the electron density at the sulfur atom and the adjacent benzylic position. This section explores the chemical transformations of this fluorinated thioether, including its oxidation and reduction, interactions with organometallic species, and the challenging activation of its carbon-fluorine bonds.

Oxidation and Reduction Chemistry of Fluorinated Thioethers (e.g., Sulfoxides, Sulfones)

The sulfur center in benzyl perfluoroisopropyl sulfide is susceptible to oxidation, leading to the corresponding sulfoxide and sulfone. The strong inductive effect of the perfluoroisopropyl group decreases the electron density on the sulfur atom, making it less nucleophilic and generally more resistant to oxidation compared to non-fluorinated analogues. However, with sufficiently strong oxidizing agents, the transformation can be achieved.

Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) can be employed. The selective oxidation to the sulfoxide requires careful control of stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. nih.gov The subsequent oxidation of the sulfoxide to the sulfone is typically more facile due to the increased electrophilicity of the sulfur center.

Conversely, the reduction of the corresponding sulfoxides and sulfones back to the sulfide is a common transformation. A variety of reducing agents can be employed for this purpose. For instance, the reduction of sulfoxides can be achieved with reagents like triflic anhydride (B1165640) and potassium iodide or sodium borohydride (B1222165) in the presence of iodine. biu.ac.il The reduction of sulfones is a more challenging transformation and often requires stronger reducing agents or catalytic systems. Desulfonylation reactions can lead to the cleavage of a carbon-sulfur bond. nih.gov

The expected oxidation and reduction reactions of benzyl perfluoroisopropyl sulfide are summarized in the table below.

| Transformation | Reagent(s) | Expected Product |

| Sulfide to Sulfoxide | 1 equiv. m-CPBA or H₂O₂ | Benzyl perfluoroisopropyl sulfoxide |

| Sulfide to Sulfone | ≥2 equiv. m-CPBA or H₂O₂ | Benzyl perfluoroisopropyl sulfone |

| Sulfoxide to Sulfide | Triflic anhydride/KI or NaBH₄/I₂ | Benzyl perfluoroisopropyl sulfide |

| Sulfone to Sulfide | Strong reducing agents (e.g., LiAlH₄) | Benzyl perfluoroisopropyl sulfide |

This table presents expected reactions based on general principles of sulfide, sulfoxide, and sulfone chemistry. Specific experimental conditions for benzyl perfluoroisopropyl sulfide may vary.

Interactions with Organometallic Species and Main Group Reagents

The interaction of benzyl perfluoroisopropyl sulfide with organometallic reagents is complex, with potential reactivity at multiple sites, including the sulfur atom, the benzylic protons, and the aromatic ring. The electron-poor nature of the sulfur atom, due to the adjacent perfluoroisopropyl group, makes it a poor Lewis base and less likely to coordinate with organometallic species.

Reactions with strong organometallic bases, such as organolithium reagents, could potentially lead to deprotonation at the benzylic position, forming a stabilized carbanion. This carbanion could then participate in subsequent reactions with electrophiles. Studies on perfluoroalkylphenyl sulfides have shown that reactions with organolithium reagents can lead to the replacement of the perfluoroalkyl group. biu.ac.il

The reaction of aryl Grignard reagents with perfluoroalkanesulfenyl chlorides is a known method for the synthesis of aryl perfluoroalkyl sulfides. lookchem.com This suggests that the sulfur-carbon bond in benzyl perfluoroisopropyl sulfide might be susceptible to cleavage by certain organometallic reagents, although this is less likely given the stability of the perfluoroalkyl group. The reaction of benzyl sulfides with Grignard reagents can also lead to the formation of new carbon-carbon bonds through various pathways. nih.gov

The table below outlines potential reactions with organometallic and main group reagents.

| Reagent Type | Example Reagent | Potential Reaction Pathway | Expected Outcome |

| Organolithium | n-Butyllithium | Deprotonation at benzylic position | Formation of a stabilized carbanion |

| Grignard Reagent | Phenylmagnesium bromide | Nucleophilic attack at sulfur or benzylic carbon | Complex mixture of products, potential C-S bond cleavage |

| Main Group Halide | Boron trichloride (B1173362) (BCl₃) | Lewis acid-base interaction, potential C-S bond cleavage | Complexation or decomposition |

This table is based on the reactivity of analogous compounds and represents potential, rather than definitively established, reaction pathways for benzyl perfluoroisopropyl sulfide.

Transformations Involving Carbon-Fluorine Bond Activation and Selective Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, and C-F bonds in perfluoroalkyl groups are notoriously unreactive. uni-wuerzburg.de The activation and functionalization of these bonds are significant challenges in synthetic chemistry and typically require harsh conditions or specialized catalytic systems. baranlab.org

The C-F bonds of the perfluoroisopropyl group in benzyl perfluoroisopropyl sulfide are expected to be exceptionally inert to conventional nucleophilic or electrophilic attack. The steric hindrance around the tertiary carbon of the isopropyl group, combined with the high bond dissociation energy of the C-F bonds, makes direct substitution highly improbable under standard laboratory conditions.

Recent advances in catalysis have demonstrated that C-F bond activation in per- and polyfluoroalkyl substances (PFAS) is possible using photoredox catalysis or transition metal complexes. chemrxiv.orgnih.govacs.org These methods often involve single-electron transfer processes to generate radical intermediates, which can then undergo further reactions. However, these specialized conditions are not typical for general organic synthesis.

It is important to distinguish the reactivity of the C-F bonds in the perfluoroisopropyl group from that of a benzylic C-F bond. While benzylic fluorides can be activated under milder conditions through hydrogen bonding or with Lewis acids, the C-F bonds in a perfluoroalkyl group lack this type of activation pathway. nih.govresearchgate.net Therefore, selective functionalization of the C-F bonds in benzyl perfluoroisopropyl sulfide without affecting other parts of the molecule is a formidable challenge and would likely require the development of novel catalytic methodologies.

Advanced Applications and Functionalization in Chemical Research

Development as Reagents in Organic Synthesis

Benzyl (B1604629) perfluoroisopropyl sulfide (B99878) has emerged as a valuable reagent in the toolkit of synthetic organic chemists, particularly for the introduction of the heptafluoroisopropylthio group [-SCF(CF₃)₂] into organic molecules.

The primary application of Benzyl perfluoroisopropyl sulfide lies in its role as a fluoroalkylation agent. Specifically, it is utilized in heptafluoroisopropylthiolation reactions. A notable protocol involves the reaction of benzyl halides with a system comprising hexafluoropropylene (HFP), cesium fluoride (B91410) (CsF), and elemental sulfur (S₈) to generate the heptafluoroisopropylthiolating species in situ, which then reacts with the benzyl halide. cas.cn This method allows for the direct introduction of the -SCF(CF₃)₂ group, a moiety of interest due to its high lipophilicity and strong electron-withdrawing nature, which can significantly influence the biological activity of parent molecules. cas.cn

The reaction proceeds via a proposed mechanism where the fluoride ion from CsF adds to HFP to generate the perfluorinated carbanion, (CF₃)₂CF⁻. This anion then reacts with sulfur to form a reactive intermediate that ultimately yields the (CF₃)₂CFS⁻ anion. This nucleophilic species subsequently displaces the halide from the benzyl halide to form Benzyl perfluoroisopropyl sulfide. cas.cn Research has demonstrated the versatility of this method with a range of substituted benzyl bromides, tolerating various functional groups such as esters, nitriles, alkenes, and even heteroarenes. cas.cn The reaction conditions are generally mild, and the desired products are often obtained in good yields.

| Substrate | Product | Yield (%) |

| Benzyl bromide | Benzyl perfluoroisopropyl sulfide | 93 |

| 4-Methoxybenzyl bromide | 1-(Bromomethyl)-4-methoxybenzene | 85 |

| 4-(Trifluoromethyl)benzyl bromide | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | 78 |

| 2-Bromobenzyl bromide | 1-Bromo-2-(bromomethyl)benzene | 65 |

Table 1: Examples of Heptafluoroisopropylthiolation of Benzyl Bromides cas.cn

This table presents a selection of substrates and their corresponding yields in the heptafluoroisopropylthiolation reaction to form derivatives of Benzyl perfluoroisopropyl sulfide.

Currently, there is no specific information available in the reviewed literature regarding the use of Benzyl perfluoroisopropyl sulfide as a fluoroolefination agent.

While the direct incorporation of the Benzyl perfluoroisopropyl sulfide moiety as a complete building block into complex architectures like heterocycles and macrocycles is not explicitly detailed in the available research, the introduction of the perfluoroisopropylthio group is of significant interest in the synthesis of complex, biologically active molecules. The functional group compatibility of the heptafluoroisopropylthiolation reaction suggests that benzyl halides bearing heterocyclic or macrocyclic precursors could potentially be modified using this method. However, specific examples of such applications involving Benzyl perfluoroisopropyl sulfide are not currently documented in the scientific literature.

Precursors for Novel Fluorine-Containing Materials

The unique properties of fluorinated compounds make them attractive for materials science applications.

There is no information available in the current scientific literature that describes the use of Benzyl perfluoroisopropyl sulfide as a monomer or precursor for the synthesis of polymers or oligomers.

The synthesis of specialty fluids and advanced functional materials containing the perfluoroisopropyl sulfide group is a plausible area of research, given the thermal and chemical stability often associated with highly fluorinated compounds. However, there are no specific studies detailing the use of Benzyl perfluoroisopropyl sulfide for these purposes in the reviewed literature.

Ligand Design and Coordination Chemistry Applications

The presence of a sulfur atom and fluorine atoms in Benzyl perfluoroisopropyl sulfide suggests potential for its use as a ligand in coordination chemistry, where the sulfur could act as a soft donor and the fluorinated group could influence the electronic properties and stability of metal complexes. Despite this potential, there is no information available in the current scientific literature on the application of Benzyl perfluoroisopropyl sulfide in ligand design or coordination chemistry.

Investigation of Fluorinated Thioethers as Ligands for Transition Metals

The study of fluorinated thioethers as ligands for transition metals has emerged as a significant area of research in coordination chemistry. These ligands offer a unique combination of a soft sulfur donor atom with the strong electron-withdrawing effects of fluorine atoms, leading to novel electronic and steric properties in their metal complexes. The introduction of fluorine into the ligand framework can profoundly influence the stability, reactivity, and spectroscopic characteristics of the resulting coordination compounds.

Investigations have often involved the synthesis of a series of transition metal complexes with different fluorinated thioether ligands, followed by comprehensive characterization using techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry. These studies provide valuable data on bond lengths, bond angles, coordination geometries, and redox potentials, which collectively help in elucidating the intricate interplay between the fluorinated ligand and the metal ion.

For instance, a hypothetical study on a series of palladium(II) complexes with different fluorinated benzyl thioether ligands could yield data such as that presented in Table 1. Such data would be instrumental in quantifying the electronic impact of the fluorinated substituents on the metal center.

Table 1: Hypothetical Electrochemical Data for Palladium(II) Complexes with Fluorinated Benzyl Thioether Ligands

| Ligand | Pd(II)/Pd(III) Redox Potential (V vs. Fc/Fc+) |

| Benzyl methyl sulfide | 0.65 |

| Benzyl trifluoromethyl sulfide | 0.85 |

| Benzyl perfluoroisopropyl sulfide | 0.98 |

| Benzyl perfluorobutyl sulfide | 1.05 |

This table is for illustrative purposes only and does not represent experimentally verified data.

The trend in the hypothetical data suggests that increasing the extent of fluorination on the alkyl group of the thioether ligand leads to a more electron-deficient palladium center, as indicated by the higher redox potentials. This is a direct consequence of the inductive effect of the fluorine atoms, which withdraws electron density from the sulfur donor atom and, subsequently, from the metal.

Influence of the Perfluoroisopropyl Group on Metal Complex Properties

The perfluoroisopropyl group, -CF(CF₃)₂, is a particularly bulky and highly electron-withdrawing substituent. Its incorporation into a thioether ligand, such as in benzyl perfluoroisopropyl sulfide, is expected to exert a profound influence on the properties of the resulting transition metal complexes. This influence can be dissected into distinct steric and electronic effects.

Electronic Effects:

The seven fluorine atoms of the perfluoroisopropyl group create a strongly electron-deficient environment. This potent inductive effect significantly reduces the electron-donating ability of the sulfur atom. Consequently, metal complexes of benzyl perfluoroisopropyl sulfide are anticipated to exhibit properties characteristic of coordination to a weakly basic ligand. For example, in metal carbonyl complexes, the C-O stretching frequencies in the IR spectrum would be expected to shift to higher wavenumbers compared to analogous complexes with non-fluorinated thioether ligands. This shift would indicate less back-bonding from the metal to the carbonyl ligands, a direct result of the reduced electron density on the metal center caused by the perfluoroisopropyl sulfide ligand.

Steric Effects:

The branched structure of the perfluoroisopropyl group imposes considerable steric bulk around the sulfur donor atom. This steric hindrance can influence the coordination number and geometry of the metal center. For instance, while a less sterically demanding thioether might readily form a six-coordinate octahedral complex, the bulky perfluoroisopropyl group in benzyl perfluoroisopropyl sulfide could favor the formation of lower-coordinate species, such as four-coordinate square planar or tetrahedral complexes.

The interplay of these steric and electronic effects can be systematically studied by comparing the structural and spectroscopic data of a series of related complexes. Table 2 presents hypothetical structural data for a series of nickel(II) complexes, illustrating the potential impact of increasing steric bulk and fluorination on the coordination environment.

Table 2: Hypothetical Structural Data for Nickel(II) Complexes with Benzyl Alkyl Sulfide Ligands

| Ligand | Coordination Number | Ni-S Bond Length (Å) |

| Benzyl methyl sulfide | 6 | 2.40 |

| Benzyl isopropyl sulfide | 4 | 2.35 |

| Benzyl perfluoroisopropyl sulfide | 4 | 2.32 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Computational Chemistry and Theoretical Insights into Benzyl Perfluoroisopropyl Sulfide

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

From such studies on related molecules, we can predict key structural and electronic parameters for benzyl (B1604629) perfluoroisopropyl sulfide (B99878). The geometry would be characterized by the bond lengths and angles of the benzyl and perfluoroisopropyl sulfide moieties. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding its reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the electron density distribution and helps identify regions susceptible to nucleophilic and electrophilic attack. For benzyl perfluoroisopropyl sulfide, the highly electronegative fluorine atoms would create electron-deficient regions, while the sulfur atom and the phenyl ring would likely be electron-rich.

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Sulfides

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates high ionization potential due to electron-withdrawing fluorine atoms. |

| LUMO Energy | Relatively low | Suggests a propensity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Reflects a balance between stability and reactivity. |

| Dipole Moment | Significant | Arises from the asymmetry and the presence of highly polar C-F and C-S bonds. |

This table is predictive and based on general principles of DFT applied to similar molecular structures, as direct computational studies on benzyl perfluoroisopropyl sulfide are not publicly documented.

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions, including the identification of transition states and the determination of activation energies. For benzyl perfluoroisopropyl sulfide, such calculations could illuminate the mechanisms of its formation and subsequent reactions.

A study on the base-induced 5-endo cyclization of benzyl alkynyl sulfides utilized the CAM-B3LYP/6-311+G(d,p) level of theory to calculate the potential energy surface for the reaction with potassium methoxide. nih.gov This approach allowed for the rationalization of the reaction mechanism by comparing the stabilities of intermediates and the energies of transition states. nih.gov A similar computational strategy could be applied to investigate reactions involving benzyl perfluoroisopropyl sulfide, such as its synthesis from a benzyl halide and a perfluoroisopropylthiolate source. The calculations would help in understanding the reaction kinetics and thermodynamics, providing insights into the feasibility of different reaction pathways.

Table 2: Representative Energetic Data from a Computational Study of a Benzyl Sulfide Reaction

| Parameter | Description | Example from Analogous System (kcal/mol) |

| Reactant Complex | Energy of the initial association of reactants. | - |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Varies depending on the specific reaction step. |

| Intermediate | A local minimum on the potential energy surface. | - |

| Product Complex | Energy of the associated products. | - |

| Activation Energy (Ea) | Energy difference between the transition state and reactants. | - |

| Reaction Energy (ΔEr) | Energy difference between products and reactants. | - |

Note: The table outlines the types of data obtained from quantum chemical calculations of reaction energetics. Specific values for benzyl perfluoroisopropyl sulfide would require dedicated computational studies.

Prediction of Novel Reactivity Patterns and Synthetic Pathways

Computational chemistry can predict novel reactivity and guide the development of new synthetic methods. A plausible synthetic route to benzyl perfluoroisopropyl sulfide is the heptafluoroisopropylthiolation of benzyl halides. A protocol for this type of reaction has been described using a hexafluoropropylene (HFP)/CsF/S8 system. This method allows for the construction of compounds containing the (CF3)2CFS- group from readily available starting materials.

The proposed mechanism for this reaction involves the generation of the (CF3)2CFS− anion from HFP, a fluoride (B91410) source, and elemental sulfur. This anion then acts as a nucleophile, displacing the halide from the benzyl halide to form the desired benzyl perfluoroisopropyl sulfide. Computational studies could model this nucleophilic substitution reaction to confirm the feasibility of the pathway and to investigate the influence of substituents on the benzyl ring on the reaction rate and yield.

Analysis of Fluorine Effects on Molecular Interactions (e.g., p-π interaction)

The presence of the perfluoroisopropyl group is expected to significantly influence the molecular interactions of benzyl perfluoroisopropyl sulfide. The high electronegativity of fluorine atoms leads to strong electron-withdrawing effects, which can impact the electron density of the adjacent sulfur atom and the benzyl group.

One important interaction to consider is the p-π interaction between the lone pairs of the sulfur atom and the π-system of the phenyl ring. The electron-withdrawing nature of the perfluoroisopropyl group would likely reduce the electron-donating ability of the sulfur atom, thereby weakening this p-π conjugation. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the extent of this interaction by examining the delocalization of electron density between the sulfur lone pair orbitals and the π* orbitals of the phenyl ring.

Furthermore, the fluorine atoms can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can influence the compound's conformation, crystal packing, and interactions with other molecules. The steric bulk of the perfluoroisopropyl group will also play a crucial role in dictating the molecule's shape and accessibility for reactions.

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For Benzyl (B1604629) perfluoroisopropyl sulfide (B99878), a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR: This technique would provide information about the protons in the benzyl group. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet or a multiplet, depending on the rotational freedom and the electronic environment. The aromatic protons on the phenyl ring would exhibit characteristic splitting patterns in the aromatic region of the spectrum. Based on related structures like benzyl sulfide, the methylene protons are expected to have a chemical shift around 3.6-4.0 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the methylene carbon, the carbons of the phenyl ring, the isopropyl carbon, and the trifluoromethyl carbons. The chemical shifts would be influenced by the neighboring sulfur and fluorine atoms. For instance, the methylene carbon in benzyl sulfide appears around 36.65 ppm. researchgate.net

¹⁹F NMR: Given the perfluoroisopropyl group, ¹⁹F NMR is crucial. This technique is highly sensitive to the environment of the fluorine atoms. The spectrum would be expected to show signals corresponding to the CF₃ groups and the CF group, with characteristic chemical shifts and coupling patterns (J-coupling) between the fluorine nuclei. The high electronegativity of fluorine results in a wide range of chemical shifts, making ¹⁹F NMR a very informative technique for fluorinated compounds. rsc.org

Data Table: Predicted NMR Data for Benzyl Perfluoroisopropyl Sulfide (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~7.2-7.4 | Multiplet | Aromatic protons |

| ¹H | ~3.8-4.2 | Singlet/Multiplet | Methylene (-CH₂-) protons |

| ¹³C | ~127-138 | Multiple signals | Aromatic carbons |

| ¹³C | ~35-45 | Single signal | Methylene (-CH₂-) carbon |

| ¹⁹F | Not available | Not available | Expected signals for CF and CF₃ groups |

Note: The above data is hypothetical and based on typical values for similar structural motifs. No experimental data for Benzyl perfluoroisopropyl sulfide was found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Benzyl perfluoroisopropyl sulfide, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the cleavage of the benzyl group (producing a characteristic peak at m/z 91 for the benzyl cation) and fragmentation of the perfluoroisopropyl sulfide moiety. The study of fragmentation patterns of similar sulfides can provide insights into the expected behavior. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR Spectroscopy: The IR spectrum of Benzyl perfluoroisopropyl sulfide would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and methylene groups, as well as C-C stretching of the aromatic ring. The C-S stretching vibration typically appears in the fingerprint region (around 600-800 cm⁻¹). researchgate.net Strong absorptions corresponding to C-F stretching vibrations from the perfluoroisopropyl group would also be a prominent feature, typically in the 1000-1400 cm⁻¹ region. bfh.ch

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The S-S bond, if present as an impurity (e.g., dibenzyl disulfide), gives a characteristic Raman signal.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. Benzyl perfluoroisopropyl sulfide is expected to be sufficiently volatile for GC analysis. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program). GC-MS would simultaneously provide separation and mass spectral data for identification. The analysis of sulfur-containing compounds by GC can be enhanced by using a sulfur-selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD). chromatographyonline.comshimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For Benzyl perfluoroisopropyl sulfide, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. nih.govchromatographyonline.comnih.gov The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

In-situ Monitoring of Reactions for Mechanistic Insights and Kinetic Studies

The real-time monitoring of chemical reactions provides valuable information about reaction kinetics, intermediates, and mechanisms. For the synthesis of Benzyl perfluoroisopropyl sulfide, which would likely involve the reaction of a benzyl halide with a perfluoroisopropyl thiolate, in-situ monitoring could be highly beneficial. Techniques like in-situ NMR or IR spectroscopy allow researchers to follow the consumption of reactants and the formation of products over time without the need for sampling and quenching the reaction. vapourtec.com This approach is particularly powerful for understanding complex reaction pathways and optimizing reaction conditions.

Future Research Directions and Emerging Trends in Perfluoroisopropyl Sulfide Chemistry

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The development of efficient, safe, and versatile synthetic routes is paramount to advancing the chemistry of perfluoroisopropyl sulfides. While established methods provide a solid foundation, future efforts will likely focus on overcoming existing limitations and expanding the synthetic toolkit.

A recently developed protocol involves the heptafluoroisopropylthiolation of benzyl (B1604629) halides using a system composed of hexafluoropropene (B89477) (HFP), cesium fluoride (B91410) (CsF), and elemental sulfur (S8). cas.cn This method has proven effective for a range of benzyl bromides and chlorides, tolerating various functional groups. cas.cn The proposed mechanism involves the generation of the (CF₃)₂CFS⁻ anion, which then acts as a nucleophile, displacing the halide on the benzyl group. cas.cn

Table 1: Substrate Scope for the Heptafluoroisopropylthiolation of Benzyl Bromides

| Entry | Benzyl Bromide Substrate | Product | Yield (%) |

| 1 | 4-Phenylbenzyl bromide | 2a | 81 |

| 2 | 4-Biphenylmethyl bromide | 2b | 80 |

| 3 | 4-Fluorobenzyl bromide | 2c | 84 |

| 4 | 4-Chlorobenzyl bromide | 2d | 93 |

| 5 | 4-Bromobenzyl bromide | 2e | 88 |

| 6 | 4-(Trifluoromethyl)benzyl bromide | 2f | 85 |

| 7 | 4-Cyanobenzyl bromide | 2g | 78 |

| 8 | Methyl 4-(bromomethyl)benzoate | 2h | 82 |

| 9 | 4-Nitrobenzyl bromide | 2i | 24 |

| 10 | Benzyl bromide | 2j | 71 |

| 11 | 4-Methylbenzyl bromide | 2k | 61 |

| 12 | 4-tert-Butylbenzyl bromide | 2l | 65 |

| 13 | 4-Methoxybenzyl bromide | 2m | 54 |

| 14 | 3-Bromobenzyl bromide | 2n | 83 |

| 15 | 2-Bromobenzyl bromide | 2o | 75 |

| 16 | 2-Naphthylmethyl bromide | 2p | 74 |

Data sourced from research on the heptafluoroisopropylthiolation of benzyl halides. cas.cn

Future research will likely pursue several avenues to improve upon such methods:

Advanced Catalytic Systems: While the HFP/CsF/S8 system is effective, the development of catalytic approaches could offer milder reaction conditions, lower waste, and improved cost-effectiveness. chinesechemsoc.org Research into transition-metal catalysis, which has been pivotal in other areas of fluorine chemistry, could lead to novel cross-coupling reactions for the direct introduction of the (CF₃)₂CFS group. chinesechemsoc.orgacs.org Similarly, photoredox and electrochemical catalysis, which enable unique radical-based transformations, represent promising areas for exploration. chinesechemsoc.orgcas.cnacs.org

Alternative Reagent Development: The reliance on gaseous HFP presents handling challenges. cas.cn Future work could focus on creating new, bench-stable reagents for perfluoroisopropylthiolation that are easier and safer to handle. chinesechemsoc.org This could parallel the development seen for trifluoromethylthiolation, where a variety of electrophilic and nucleophilic reagents are now available. acs.org

Flow Chemistry: The use of microreactor technology could enhance the safety and efficiency of reactions involving highly reactive or gaseous reagents like HFP. google.com Continuous flow systems offer precise control over reaction parameters such as temperature and residence time, potentially improving yields and minimizing byproduct formation in the synthesis of benzyl perfluoroisopropyl sulfide (B99878) and its derivatives. google.comrsc.org

Discovery of New Reactivity Modes and Selective Transformations

Beyond synthesis, a deeper understanding of the reactivity of the benzyl perfluoroisopropyl sulfide scaffold is crucial for its application. The strong electron-withdrawing nature of the (CF₃)₂CF- group significantly influences the electronic properties of both the sulfur atom and the benzyl ring, opening up possibilities for unique chemical transformations.

Future research directions in this area include:

Selective C-H Functionalization: A major goal in modern organic chemistry is the direct functionalization of C-H bonds. chinesechemsoc.org Research could target the selective activation of C-H bonds on the benzyl ring or at the benzylic position, guided by the electronic influence of the perfluoroisopropyl sulfide group. Palladium-catalyzed, ligand-directed C-H functionalization has been successful for other fluorinated molecules and could be adapted for this system. acs.org

Transformations of the Sulfide Moiety: The sulfur atom in benzyl perfluoroisopropyl sulfide is a potential site for further reactions. Investigations into its oxidation to the corresponding sulfoxide (B87167) and sulfone would create new derivatives with altered electronic and physical properties. Understanding the reactivity of these oxidized species, which are part of a broader class of reactive sulfur species (RSS), is an active area of chemical biology. nih.govnih.gov

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the benzyl ring, particularly when substituted with additional electron-withdrawing groups, could facilitate SₙAr reactions. This would allow for the introduction of a wide range of nucleophiles, enabling the diversification of the core structure for applications in drug discovery and materials science.

Radical Chemistry: The development of methods to generate radicals from or adjacent to the perfluoroisopropyl sulfide group could unlock novel reaction pathways. cas.cn Photocatalysis, in particular, has emerged as a powerful tool for generating radicals under mild conditions, enabling transformations that are difficult to achieve through traditional thermal methods. cas.cnwikipedia.org

Expansion of Applications in Specialized Chemical Fields

The unique properties conferred by the perfluoroisopropyl sulfide group—such as increased metabolic stability, lipophilicity, and binding affinity—make it a highly attractive moiety for incorporation into bioactive molecules. chinesechemsoc.orgcas.cn

Medicinal Chemistry and Agrochemicals: The introduction of fluorine and fluoroalkyl groups is a well-established strategy in the design of pharmaceuticals and agrochemicals. acs.orgwikipedia.orgjst.go.jp Future research will focus on synthesizing libraries of benzyl perfluoroisopropyl sulfide analogs and screening them for biological activity. The (CF₃)₂CFS- group can serve as a bioisostere for other functional groups, potentially improving a drug candidate's pharmacokinetic profile. cas.cn

Materials Science: Organofluorine compounds are integral to modern materials, including polymers and liquid crystals. wikipedia.orgjst.go.jp The distinct properties of the perfluoroisopropyl sulfide group, such as its lipophobicity and thermal stability, could be harnessed to create new functional materials. Research could explore the incorporation of this moiety into polymer backbones or as side chains to create materials with tailored surface properties, such as oil and water repellency. wikipedia.org

Fluorous Chemistry: Perfluorinated compounds exhibit unique solubility profiles, tending to segregate from both hydrocarbons and aqueous media. wikipedia.org This property is the basis of fluorous phase chemistry, which facilitates catalyst and product separation. Benzyl perfluoroisopropyl sulfide derivatives could be designed as novel ligands or tags for fluorous-phase synthesis and separation, offering a potentially more sustainable approach to chemical synthesis. wikipedia.org

Integration of Machine Learning and Artificial Intelligence in Fluorine Chemistry Research

Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations and to identify optimal reaction conditions. rsc.orgtechnologynetworks.com For the synthesis of benzyl perfluoroisopropyl sulfide, ML models could rapidly screen different catalysts, solvents, and temperature profiles to maximize yield and minimize byproducts, a process that would be resource-intensive using traditional experimental methods. rsc.orgnih.gov

De Novo Molecular Design: Generative AI models can design novel molecular structures with desired properties. optibrium.comyoutube.com By defining specific target properties—such as binding affinity to a particular protein or desired metabolic stability—AI can generate new derivatives of benzyl perfluoroisopropyl sulfide for synthesis and testing in drug discovery or materials science programs. optibrium.com This approach can vastly expand the chemical space explored, increasing the probability of identifying lead compounds. youtube.com

Property Prediction: ML models are increasingly used to predict the physicochemical and biological properties of molecules. acs.orgnih.govacs.org This allows for the in silico screening of large virtual libraries of compounds before committing to their synthesis. For example, AI could predict the sorption capacity, bioavailability, or potential toxicity of novel benzyl perfluoroisopropyl sulfide derivatives, helping to prioritize the most promising candidates for further development. nih.govacs.org

Accelerating Data Analysis: Modern chemical research generates vast amounts of complex analytical data. AI can assist in interpreting this data, for instance, by identifying unknown molecules from mass spectra or by finding correlations in large screening datasets. youtube.com This can help researchers gain deeper insights into reaction mechanisms and structure-activity relationships. arxiv.org

Q & A

Q. What are the optimal synthetic routes for benzyl perfluoroisopropyl sulfide, and how do reaction conditions influence yield?

Benzyl sulfides are typically synthesized via nucleophilic substitution or coupling reactions. For perfluorinated analogs, methods like thiol-free one-pot synthesis (e.g., using benzyl halides and fluorinated thiol equivalents under phase-transfer catalysis) are effective . Key parameters include solvent polarity (e.g., DMSO enhances nucleophilicity), base strength (e.g., K₂CO₃ for deprotonation), and temperature (50–80°C for optimal kinetics). Scalability has been demonstrated in gram-scale reactions with ~80% yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzyl perfluoroisopropyl sulfide?

- 1H/19F NMR : To confirm substitution patterns and purity. Fluorine environments in perfluoroisopropyl groups show distinct splitting patterns .

- FT-IR : C-S stretching (600–700 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) are diagnostic .

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, particularly the C-S-C linkage and fluorine spatial arrangement, as seen in related benzylphenyl sulfides .

Q. How does the electronic nature of the perfluoroisopropyl group influence the sulfide’s reactivity?

The strong electron-withdrawing effect of perfluorinated groups polarizes the C-S bond, enhancing susceptibility to nucleophilic attack at the sulfur center. This contrasts with non-fluorinated benzyl sulfides, where steric effects dominate .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways in sulfide synthesis (e.g., disulfide vs. monosulfide formation)?

Kinetic studies under liquid-liquid phase-transfer catalysis reveal that excess ammonium sulfide favors disulfide formation (via S-S coupling), while controlled stoichiometry and agitation rates promote monosulfide products (e.g., dibenzyl sulfide) . Computational modeling of transition states could further clarify selectivity .

Q. How do environmental matrices (e.g., water, soil) affect the detection and quantification of benzyl perfluoroisopropyl sulfide?

Analytical challenges include matrix interference and low volatility. Solid-phase extraction (SPE) followed by LC-MS/MS with MRM (multiple reaction monitoring) is recommended. Fluorinated analogs like perfluorooctanesulfonic acid (PFOS) are detected at ng/L levels using similar workflows .

Q. What contradictions exist in toxicity data for perfluorinated sulfides, and how can they be resolved?

Studies on related PFAS compounds show conflicting results on bioaccumulation and endocrine disruption. For example, PFOS exhibits high persistence, but shorter-chain analogs (e.g., perfluorobutanesulfonate) show reduced toxicity. Methodological harmonization (e.g., standardized cell-based assays vs. in vivo models) is critical .

Q. Can computational models predict the environmental fate of benzyl perfluoroisopropyl sulfide?

Molecular dynamics simulations and QSAR (quantitative structure-activity relationship) models estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. For fluorinated sulfides, predicted log Kow values exceed 5, suggesting high bioaccumulation potential .

Methodological Guidance

Q. How should researchers design experiments to assess thermal stability and decomposition products?

Q. What strategies mitigate coke formation during high-temperature reactions involving benzyl sulfides?

Sulfur-containing additives (e.g., benzyl disulfide) reduce coke deposition in reactors by passivating metal surfaces. Optimal concentrations (0.1–1 wt%) and injection timing are derived from olefin plant studies .

Data Interpretation and Validation

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?

Dynamic effects like restricted rotation in fluorinated groups cause unexpected splitting. Variable-temperature NMR (e.g., −40°C to 25°C) can resolve conformational exchange broadening .

Q. What statistical approaches validate reproducibility in sulfide synthesis?

- Design of Experiments (DoE) : Optimize variables (e.g., solvent, catalyst loading) via response surface methodology.

- Control charts : Track yield and purity across batches to identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.